Chemical and physical properties of α-Ketoisovaleric acid sodium salt.
Chemical and physical properties of α-Ketoisovaleric acid sodium salt.
An In-Depth Technical Guide to α-Ketoisovaleric Acid Sodium Salt: Properties, Applications, and Analysis
Introduction
α-Ketoisovaleric acid, in its sodium salt form (also known as sodium 3-methyl-2-oxobutanoate), is a pivotal α-keto acid at the crossroads of amino acid metabolism. As the ketoanalogue of the essential amino acid valine, it serves as a critical intermediate in both the synthesis and degradation of branched-chain amino acids (BCAAs).[1] While its presence is fundamental to normal cellular function, its clinical and research significance extends far beyond basic metabolism.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its core chemical and physical properties, explore its biological significance, detail methodologies for its synthesis and analysis, and discuss its primary therapeutic application as a nutritional supplement in the management of chronic kidney disease (CKD). Furthermore, we will examine the toxicological implications of its accumulation, as seen in metabolic disorders like Maple Syrup Urine Disease (MSUD), to provide a complete scientific profile of this multifaceted molecule.
Physicochemical and Structural Properties
α-Ketoisovaleric acid sodium salt is typically a white, crystalline powder with a slight fruity aroma, and it is readily soluble in water.[2][3] Its fundamental properties are crucial for its handling, formulation, and application in both laboratory and clinical settings.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | Sodium 3-methyl-2-oxobutanoate | [4] |
| Synonyms | α-Ketoisovaleric acid sodium salt, Ketovaline sodium salt | [4] |
| CAS Number | 3715-29-5 | [5] |
| Molecular Formula | C₅H₇NaO₃ | [5] |
| Molecular Weight | 138.10 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Solubility | Soluble in water and ethanol | [2][6] |
| Melting Point | ~220-230 °C (with decomposition) | [6] |
| Storage | -20°C, sealed, away from moisture and light | [7] |
Spectroscopic Characterization
The structural identity of α-Ketoisovaleric acid sodium salt is unequivocally confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum is characterized by signals corresponding to the isopropyl group. A doublet for the two equivalent methyl groups (-(CH₃)₂) and a septet for the single methine proton (-CH) are expected. The integration of these signals would be in a 6:1 ratio, respectively.
-
¹³C-NMR : The carbon NMR spectrum will show distinct peaks for the two carbonyl carbons (one for the ketone and one for the carboxylate), a peak for the methine carbon, and a peak for the two equivalent methyl carbons of the isopropyl group. Isotopically labeled versions (e.g., with ¹³C) are widely used in metabolic flux analysis.[6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands characteristic of its functional groups. Key signals include a strong, sharp peak for the ketone carbonyl (C=O) stretch and a strong, broader peak for the carboxylate (COO⁻) asymmetric stretch.
-
Mass Spectrometry (MS) : Mass spectrometry of the free acid (α-Ketoisovaleric acid, M.W. 116.11 g/mol ) typically involves derivatization for GC-MS analysis or can be analyzed directly via LC-MS. The fragmentation pattern would show losses corresponding to CO₂ (decarboxylation) and fragments of the isopropyl group.
Chemical Synthesis and Reactivity
General Synthesis Pathway
While commercially available, understanding the synthesis of α-Ketoisovaleric acid is crucial for custom isotopic labeling or process development. A common and effective method involves the reaction of an isopropyl Grignard reagent with an oxalate ester, such as diethyl oxalate, followed by acidic hydrolysis.[6][8] This approach allows for precise control and can be adapted to introduce isotopic labels.
The general workflow for this synthesis is outlined below.
Causality of Experimental Choices:
-
Anhydrous Conditions : Grignard reagents are potent nucleophiles and strong bases; they react violently with protic solvents like water. Therefore, all glassware and solvents must be rigorously dried to prevent quenching the reagent.[9]
-
Acidic Workup : The initial product of the Grignard reaction is a magnesium salt. A cold, dilute acid is used to hydrolyze this intermediate to the free α-keto acid while minimizing side reactions.[6]
-
Salt Formation : The free acid is converted to its more stable and water-soluble sodium salt by neutralization with a base like sodium hydroxide or sodium bicarbonate.[6]
Chemical Reactivity and Stability
Like many α-keto acids, α-Ketoisovaleric acid is susceptible to decarboxylation (loss of CO₂) under heat, which yields isobutyraldehyde.[1] This reaction is a key consideration for its storage and handling. The sodium salt form offers greater stability compared to the free acid. For long-term stability, it should be stored in a freezer at -20°C, protected from light and moisture.[7] It is incompatible with strong oxidizing agents.
Biological Role and Metabolic Significance
α-Ketoisovaleric acid (KIV) is the central keto acid derived from the essential amino acid valine. Its metabolism is a key part of the branched-chain amino acid (BCAA) catabolic pathway, which begins predominantly in skeletal muscle.[10]
The Branched-Chain Amino Acid (BCAA) Catabolic Pathway
The catabolism of valine, leucine, and isoleucine shares the first two enzymatic steps.[11][12]
-
Transamination : Valine is reversibly converted to KIV by the enzyme Branched-Chain Aminotransferase (BCAT) . This reaction transfers the amino group from valine to α-ketoglutarate, forming glutamate.[4][13]
-
Oxidative Decarboxylation : KIV is then irreversibly converted to isobutyryl-CoA by the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) complex .[11][14] This is the rate-limiting step in BCAA catabolism.
A defect in the BCKD complex leads to the accumulation of BCAAs and their corresponding keto acids (including KIV) in the blood and urine, causing the serious genetic disorder Maple Syrup Urine Disease (MSUD).[15][16]
Applications in Drug Development and Therapeutics
The primary therapeutic application of α-Ketoisovaleric acid sodium salt is as a component of ketoanalogue supplements for patients with Chronic Kidney Disease (CKD).[17]
Ketoanalogues in Chronic Kidney Disease (CKD)
In advanced CKD, the kidneys' ability to excrete nitrogenous waste products, like urea, is diminished. A low-protein diet (LPD) is often prescribed to reduce the nitrogen load. However, this can lead to malnutrition. Ketoanalogues, which are nitrogen-free precursors of essential amino acids, are used to supplement a very low-protein diet.[18][19]
Mechanism of Action: When administered, ketoanalogues are transaminated in the body, converting them into their corresponding essential amino acids.[20] This process utilizes nitrogen from other sources, primarily from the transamination of non-essential amino acids, thereby "scavenging" nitrogen that would otherwise be converted to urea.[17] This dual action helps to:
-
Reduce the production and accumulation of urea.[18]
-
Prevent protein-energy wasting by supplying essential amino acid skeletons.[19]
-
Delay the progression of CKD and the need for dialysis.[21]
Analytical Methodologies
Accurate quantification of α-Ketoisovaleric acid in biological matrices like plasma, serum, or cell culture is essential for diagnosing metabolic disorders and for research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method.
Protocol: HPLC with Fluorescence Detection
This method relies on pre-column derivatization to attach a fluorescent tag to the keto acid, enabling highly sensitive detection.[2][22] A common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[2]
Experimental Workflow:
Step-by-Step Methodology:
-
Sample Preparation : Biological samples (e.g., serum) must first be deproteinized, typically by adding a solvent like methanol or perchloric acid, followed by centrifugation to pellet the precipitated proteins.
-
Derivatization Reaction : An aliquot of the supernatant is mixed with the DMB derivatizing solution. The mixture is heated in a sealed tube (e.g., at 85°C for 45 minutes) to allow the reaction to complete.[2]
-
pH Adjustment : After cooling, the reaction mixture is diluted with a dilute NaOH solution. This step is critical as the fluorescent derivative can show poor peak shape (e.g., split peaks) under acidic conditions.[2][22]
-
Chromatographic Separation : The derivatized sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase, often a mixture of methanol or acetonitrile and an aqueous buffer, is used to separate the derivatized keto acids.
-
Detection and Quantification : A fluorescence detector is used to monitor the column eluent. The resulting fluorescent derivative is highly sensitive, allowing for low limits of detection (in the nanomolar range).[2][22] Quantification is achieved by comparing the integrated peak area of the sample to a calibration curve generated from known standards.
Toxicology and Safety
While a vital metabolite, chronically elevated levels of α-Ketoisovaleric acid and other BCAAs are neurotoxic.[15]
-
Maple Syrup Urine Disease (MSUD) : In MSUD, the deficiency of the BCKD complex leads to a massive buildup of BCAAs and their keto acids.[23] This accumulation is associated with severe neurological damage, including cerebral edema, developmental delay, and seizures.[15][24] The underlying mechanisms are thought to involve the induction of oxidative stress, lipid peroxidation, and inhibition of key mitochondrial enzymes in the brain.[25][26]
-
General Handling : In a laboratory setting, α-Ketoisovaleric acid sodium salt should be handled with standard precautions. It is considered harmful if swallowed, inhaled, or in contact with skin.[27] Engineering controls like a chemical fume hood should be used, along with personal protective equipment, including gloves and safety goggles.[27]
Conclusion
α-Ketoisovaleric acid sodium salt is a molecule of significant scientific and clinical interest. Its well-defined chemical and physical properties, coupled with its central role in BCAA metabolism, make it an invaluable tool for metabolic research. The ability to synthesize isotopically labeled variants further enhances its utility in tracing metabolic fluxes. From a therapeutic standpoint, its role as a nitrogen-scavenging ketoanalogue has established it as a cornerstone of nutritional therapy for managing chronic kidney disease, helping to improve patient outcomes and delay disease progression. Concurrently, the severe pathology associated with its accumulation in MSUD underscores the critical importance of tightly regulated BCAA metabolism and continues to drive research into the mechanisms of neurotoxicity. A thorough understanding of this compound, from its synthesis and analysis to its biological function and dysfunction, is therefore essential for professionals in both biomedical research and clinical practice.
References
-
Wikipedia. α-Ketoisovaleric acid. [Link]
- Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism, 15(1), 33.
-
ResearchGate. Schematic of branched-chain amino acid (BCAA) catabolism. [Link]
-
ResearchGate. Main pathways of BCAA catabolism. [Link]
-
MORF. alpha-Ketoisovaleric acid. [Link]
-
Rupa Health. a-Ketoisovaleric Acid. [Link]
- Takahashi, M., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analyst, 145(18), 6071-6077.
- Li, C., et al. (2020). Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. Applied Microbiology and Biotechnology, 104(12), 5139-5151.
- Vockley, J., & Goetzman, E. S. (2008). Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway. Journal of inherited metabolic disease, 31(3), 307–315.
-
PubChem. Valine, Leucine, and Isoleucine Degradation Pathway. [Link]
-
ResearchGate. Schematic metabolic pathway of BCAAs in human. [Link]
-
PubMed. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]
-
Yeast Metabolome Database. Alpha-Ketoisovaleric acid (YMDB00365). [Link]
-
Dr. Oracle. Do alpha-ketoanalogues (alpha-keto analogs) have a significant role in reducing urea levels in patients with chronic kidney disease (CKD)? [Link]
-
PubMed. Branched-chain amino acids induce neurotoxicity in rat cortical cultures. [Link]
- Kumar, S., et al. (2016). Clinical evaluation of efficacy and safety of α-keto analogs of essential amino acids supplementation in patients of chronic kidney disease. Journal of Association of Physicians of India, 64(12), 18-23.
- Chang, Y., et al. (2017). Ketoanalogues supplementation decreases dialysis and mortality risk in patients with anemic advanced chronic kidney disease. Scientific Reports, 7(1), 1584.
-
ResearchGate. Pathway for the metabolism of valine to leucine. [Link]
-
ResearchGate. Metabolic pathway of isoleucine, leucine, and valine from glucose. [Link]
-
Toxno. Alpha-ketoisovaleric acid Identification Number: CASRN | 759-05-7. [Link]
-
1mg. Alpha Ketoanalogue: View Uses, Side Effects and Medicines. [Link]
- Epstein, C. M., et al. (1980). Decarboxylation of alpha-ketoisovaleric acid after oral administration in man. The American journal of clinical nutrition, 33(9), 1968–1974.
-
ResearchGate. Branched-Chain Amino Acids Induce Neurotoxicity in Rat Cortical Cultures. [Link]
- Walser, M., et al. (1973). The effect of keto-analogues of essential amino acids in severe chronic uremia.
- Joshi, M. A., et al. (2006). Impaired growth and neurological abnormalities in branched-chain α-keto acid dehydrogenase kinase-deficient mice. The Biochemical journal, 400(1), 153–162.
-
Human Metabolome Database. Showing metabocard for alpha-Ketoisovaleric acid (HMDB0000019). [Link]
- Sgaravatti, A. M., et al. (2003). alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats. Journal of inherited metabolic disease, 26(2-3), 235-246.
-
PubMed. A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. [Link]
-
KEGG PATHWAY Database. Valine, leucine and isoleucine biosynthesis. [Link]
-
Chemsrc. α-Ketoisovaleric acid | CAS#:759-05-7. [Link]
-
Frontiers. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. [Link]
-
ResearchGate. (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]
- Zhao, Y., et al. (2016). Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury. PloS one, 11(9), e0161843.
- Taylor, N. L., et al. (2004). Lipoic Acid-Dependent Oxidative Catabolism of α-Keto Acids in Mitochondria Provides Evidence for Branched-Chain Amino Acid Catabolism in Arabidopsis. Plant physiology, 134(2), 855–866.
-
PubMed. Markers associated with inborn errors of metabolism of branched-chain amino acids and their relevance to upper levels of intake in healthy people: an implication from clinical and molecular investigations on maple syrup urine disease. [Link]
-
MDPI Encyclopedia. Maple Syrup Urine Disease. [Link]
-
PubMed. Urinary biomarkers of oxidative damage in Maple syrup urine disease: the L-carnitine role. [Link]
-
YouTube. Decarboxylation Reaction Mechanism. [Link]
-
Wikipedia. Ketonic decarboxylation. [Link]
-
MDPI. Electrochemical (Bio)Sensing of Maple Syrup Urine Disease Biomarkers Pointing to Early Diagnosis: A Review. [Link]
-
Organic Syntheses. 3-Phenyl-1-propanol. [Link]
-
HealthMatters.io. a-Ketoisovaleric Acid - Metabolimix+ - Lab Results explained. [Link]
Sources
- 1. α-Ketoisovaleric acid - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. toxno.com.au [toxno.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Sodium 3-methyl-2-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 11. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 12. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. hmdb.ca [hmdb.ca]
- 16. Maple Syrup Urine Disease | Encyclopedia MDPI [encyclopedia.pub]
- 17. ijbcp.com [ijbcp.com]
- 18. droracle.ai [droracle.ai]
- 19. Ketoanalogues supplementation decreases dialysis and mortality risk in patients with anemic advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of keto-analogues of essential amino acids in severe chronic uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1mg.com [1mg.com]
- 22. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 24. Markers associated with inborn errors of metabolism of branched-chain amino acids and their relevance to upper levels of intake in healthy people: an implication from clinical and molecular investigations on maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. alpha-keto acids accumulating in maple syrup urine disease stimulate lipid peroxidation and reduce antioxidant defences in cerebral cortex from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Keto Acid Metabolites of Branched-Chain Amino Acids Inhibit Oxidative Stress-Induced Necrosis and Attenuate Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 27. α-Ketoisovaleric acid | CAS#:759-05-7 | Chemsrc [chemsrc.com]
